molecular formula C18H26FN3O B2863690 (3-(4-Fluorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1797027-04-3

(3-(4-Fluorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone

Cat. No. B2863690
CAS RN: 1797027-04-3
M. Wt: 319.424
InChI Key: DBUMUWQCSURWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(4-Fluorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone is a chemical compound that belongs to the class of psychoactive substances. It has been widely studied for its potential therapeutic applications in treating various neurological and psychiatric disorders. The compound is also known for its ability to modulate the activity of certain neurotransmitters in the brain, which makes it a promising candidate for further research.

Scientific Research Applications

Chemical Analysis and Detection

One study focused on the analysis of azepane isomers of AM-2233 and AM-1220, along with the detection of a fatty acid amide hydrolase inhibitor, in the Tokyo area. This research highlights the compound's relevance in forensic toxicology and drug analysis (Nakajima et al., 2012).

Synthesis and Biological Activity

Another area of research involves the synthesis of triazole analogues of piperazine, including compounds with (3-(4-Fluorophenyl)azepan-1-yl) structures. These compounds have been evaluated for their antibacterial activity against human pathogenic bacteria, demonstrating potential for further development as antibacterial agents (Nagaraj et al., 2018).

Molecular Structure and Physicochemical Properties

Research on the synthesis, crystal structure, and DFT study of related compounds, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, provides insights into the physicochemical properties and molecular structure optimizations of similar molecules (Huang et al., 2021).

Antifungal and Antitumor Activity

Further research has been conducted on novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives, including studies on their antifungal activity. These studies contribute to the understanding of structure-activity relationships and the potential for developing new antifungal agents (Lv et al., 2013).

Acetylcholinesterase Inhibition

A novel series of arylisoxazole‐phenylpiperazines, designed and synthesized for evaluation toward acetylcholinesterase, revealed potential inhibitors with selective activity. This research offers insights into the development of selective acetylcholinesterase inhibitors for therapeutic purposes (Saeedi et al., 2019).

properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O/c1-20-10-12-21(13-11-20)18(23)22-9-3-2-4-16(14-22)15-5-7-17(19)8-6-15/h5-8,16H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUMUWQCSURWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Fluorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone

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